methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate
Overview
Description
Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a tetrafluoropropoxy group, makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate. This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under acidic conditions to form the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate involves its interaction with specific molecular targets. The tetrafluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate
- Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate is unique due to its combination of a benzoyl group and a tetrafluoropropoxy group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds.
Properties
IUPAC Name |
methyl 2-[[4-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4/c1-27-17(26)14-4-2-3-5-15(14)24-16(25)13-8-6-12(7-9-13)10-28-11-19(22,23)18(20)21/h2-9,18H,10-11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGJSULXCVIPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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